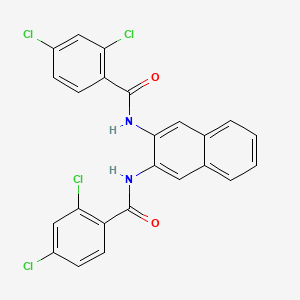

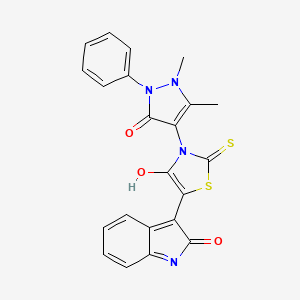

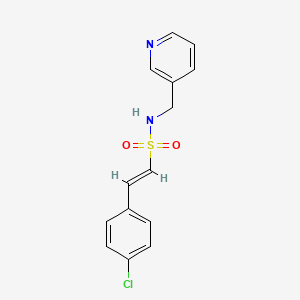

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3,4-dimethylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . It was identified from previous lead optimization efforts, and it has been paired with a novel sulfone-based head group to identify a potent and selective GIRK1/2 activator .

Synthesis Analysis

The compound was discovered and characterized as part of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers . An HTS campaign identified a new ether-based scaffold that was coupled with a previously identified N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl) head group to afford a new class of GIRK1/2 activators .Wirkmechanismus

Target of Action

The primary target of the compound N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3,4-dimethylbenzamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .

Mode of Action

The compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .

Biochemical Pathways

The activation of GIRK channels affects various biochemical pathways. These channels play a crucial role in regulating heart rate and are involved in numerous physiological processes such as pain perception, epilepsy, reward/addiction, and anxiety .

Pharmacokinetics

The compound has been evaluated in tier 1 DMPK assays, which assess the absorption, distribution, metabolism, and excretion (ADME) properties of a drug . The compound displays nanomolar potency as a GIRK1/2 activator and has improved metabolic stability over the prototypical urea-based compounds .

Result of Action

The activation of GIRK channels by the compound leads to changes in cell excitability. This can have various effects at the molecular and cellular levels, depending on the specific physiological context .

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of TAK-242 is its specificity for N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3,4-dimethylbenzamide signaling, which allows for targeted inhibition of the inflammatory response. However, TAK-242 has limitations in terms of its effectiveness in certain disease models and its potential for off-target effects. Further research is needed to fully understand the therapeutic potential of TAK-242 and its limitations.

Zukünftige Richtungen

Future research on TAK-242 should focus on its potential therapeutic applications in a variety of inflammatory diseases, including sepsis, acute lung injury, and rheumatoid arthritis. Additional studies are needed to fully understand the pharmacokinetics and toxicology of TAK-242 in humans. Furthermore, the development of more potent and selective N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3,4-dimethylbenzamide inhibitors may lead to improved therapeutic outcomes in the treatment of inflammatory diseases.

Synthesemethoden

TAK-242 was first synthesized by researchers at Takeda Pharmaceutical Company Limited in Japan. The synthesis method involves several steps, including the reaction of 3,4-dimethylbenzoyl chloride with N-ethyl-1,3-propanediamine to form N-ethyl-3,4-dimethylbenzamide. This intermediate is then reacted with thiourea to form N-(3,4-dimethylphenyl)-N'-ethylthiourea, which is subsequently cyclized with sulfuric acid to form the tetrahydrothiophene ring. The resulting compound is then oxidized with hydrogen peroxide to form TAK-242.

Wissenschaftliche Forschungsanwendungen

TAK-242 has been extensively studied in preclinical and clinical studies for its potential therapeutic applications in various inflammatory diseases. In vitro studies have shown that TAK-242 inhibits the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in response to N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3,4-dimethylbenzamide activation. In vivo studies have demonstrated that TAK-242 can reduce inflammation and tissue damage in animal models of sepsis, acute lung injury, and rheumatoid arthritis.

Eigenschaften

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-ethyl-3,4-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3S/c1-4-16(14-7-8-20(18,19)10-14)15(17)13-6-5-11(2)12(3)9-13/h5-6,9,14H,4,7-8,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGRWEXSTPHPHDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=C(C=C2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Bromophenoxy)methyl]benzohydrazide](/img/structure/B2792586.png)

![Ethyl 2-(5-chlorothiophene-2-carboxamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2792587.png)

![5-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrazine-2-carboxamide](/img/structure/B2792589.png)

![N-(2-cyclohex-1-en-1-ylethyl)-2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B2792594.png)

![N-[4-(2-oxopyrrolidin-1-yl)phenyl]butanamide](/img/structure/B2792603.png)